L-arabinonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

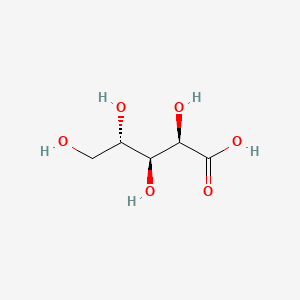

L-arabinonic acid is the L-enantiomer of arabinonic acid. It is a conjugate acid of a L-arabinonate. It is an enantiomer of a D-arabinonic acid.

Aplicaciones Científicas De Investigación

L-arabinonic acid, a sugar acid derived from the oxidation of L-arabinose, has garnered attention for its diverse applications in various scientific fields, including biochemistry, food science, and biotechnology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound is classified as a pentose sugar acid with the molecular formula C5H10O6. Its structure consists of a five-carbon backbone with multiple hydroxyl groups, making it a polyol. The compound exists in two enantiomeric forms: this compound and D-arabinonic acid, with the former being the focus of this discussion.

Biotechnological Applications

This compound plays a significant role in microbial fermentation processes. It serves as an intermediate in the bioconversion of L-arabinose by acetic acid bacteria such as Gluconobacter oxydans. This organism utilizes L-arabinose for oxidative biotransformations, producing this compound as a byproduct. The production of this compound can be regulated through genetic engineering techniques involving the AraC-P BAD system, which has shown promising results in enhancing yield and efficiency during fermentation processes .

Case Study: Fermentation Optimization

A study demonstrated that the introduction of an L-arabinose-inducible expression plasmid in Gluconobacter oxydans resulted in up to 480-fold induction of reporter genes, significantly increasing the production of this compound under controlled pH conditions .

Food Science

This compound has potential applications as a food additive due to its ability to act as a sequestering agent. It can bind metal ions, which helps in stabilizing food products and preventing spoilage. Additionally, it is considered safe for consumption based on toxicological assessments that show no significant allergenic or toxic concerns when used in food products .

Data Table: Food Safety Studies

| Study Type | Findings |

|---|---|

| Ames Test | No mutagenic activity observed |

| In Vitro Micronuclei Test | No significant genotoxic effects noted |

| Subchronic Oral Toxicity | No adverse effects in rats over 13 weeks of exposure |

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential due to its metabolic pathways. It has been identified in metabolomic studies related to human health, suggesting its involvement in various metabolic processes. For instance, metabolites derived from this compound may contribute to pathways associated with energy metabolism and cellular signaling .

Case Study: Metabolomic Analysis

A comprehensive metabolomics analysis utilizing gas chromatography-mass spectrometry (GC-MS) identified this compound among other metabolites in human fecal samples. The study highlighted its potential role in modulating gut microbiota and influencing overall metabolic health .

Industrial Applications

In industrial settings, this compound is utilized for the synthesis of various chemicals and materials. Its properties as a reducing agent make it valuable in the production of gold nanoparticles and other nanomaterials. Studies have shown that using this compound as a precursor can enhance the selectivity and yield of desired products during chemical reactions .

Data Table: Industrial Synthesis Parameters

| Reaction Conditions | Observations |

|---|---|

| Temperature: 70°C | Optimal conditions for arabinonic acid production |

| pH Range: 6-8 | Stability maintained; no significant degradation observed |

| Oxygen Partial Pressure | Continuous flow improved reaction rates and product yield |

Propiedades

Fórmula molecular |

C5H10O6 |

|---|---|

Peso molecular |

166.13 g/mol |

Nombre IUPAC |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4+/m0/s1 |

Clave InChI |

QXKAIJAYHKCRRA-YVZJFKFKSA-N |

SMILES |

C(C(C(C(C(=O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.